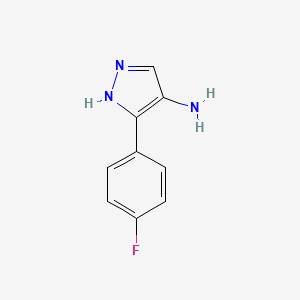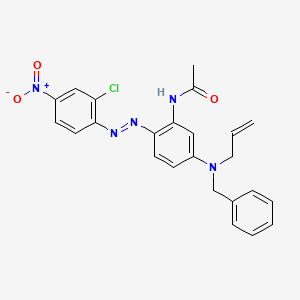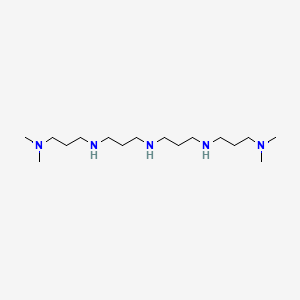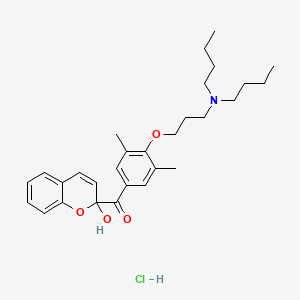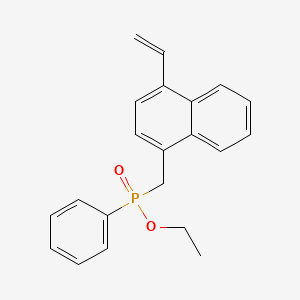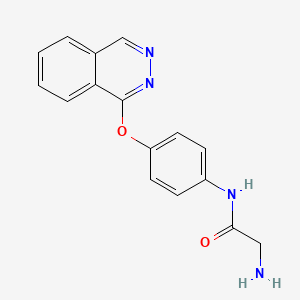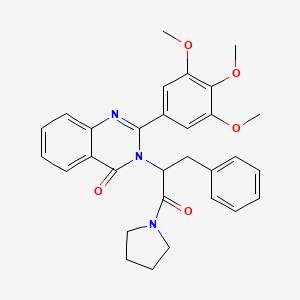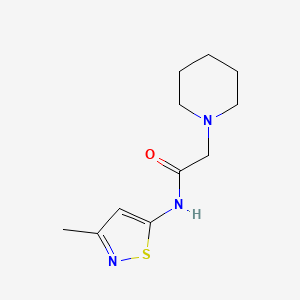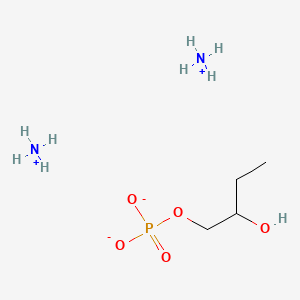
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt is a chemical compound with the molecular formula C4H12N2O6P It is a derivative of 1,2-butanediol, where one of the hydroxyl groups is phosphorylated and the resulting phosphate group is neutralized by two ammonium ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt can be synthesized through the phosphorylation of 1,2-butanediol. The reaction typically involves the use of phosphoric acid and ammonia. The process can be summarized as follows:
Phosphorylation: 1,2-Butanediol is reacted with phosphoric acid to form 1,2-butanediol phosphate.
Neutralization: The resulting 1,2-butanediol phosphate is then neutralized with ammonia to form the diammonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where 1,2-butanediol is fed into a reactor containing phosphoric acid and ammonia. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,2-butanediol and phosphoric acid.
Oxidation: Oxidative reactions can convert the diol to corresponding ketones or aldehydes.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to replace the phosphate group.
Major Products
Hydrolysis: 1,2-Butanediol and phosphoric acid.
Oxidation: Butanone or butanal.
Substitution: Depending on the nucleophile, various substituted butanediol derivatives.
Aplicaciones Científicas De Investigación
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential role in metabolic pathways and as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,2-butanediol, 1-(dihydrogen phosphate), diammonium salt involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can also act as a ligand, binding to metal ions or enzymes, thereby influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Butanediol: The parent compound, which lacks the phosphate group.
1,3-Butanediol: An isomer with different hydroxyl group positions.
1,4-Butanediol: Another isomer with hydroxyl groups at the terminal positions.
2,3-Butanediol: An isomer with hydroxyl groups on adjacent carbon atoms.
Uniqueness
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt is unique due to the presence of the phosphate group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
98999-56-5 |
|---|---|
Fórmula molecular |
C4H17N2O5P |
Peso molecular |
204.16 g/mol |
Nombre IUPAC |
diazanium;2-hydroxybutyl phosphate |
InChI |
InChI=1S/C4H11O5P.2H3N/c1-2-4(5)3-9-10(6,7)8;;/h4-5H,2-3H2,1H3,(H2,6,7,8);2*1H3 |
Clave InChI |
JLBLFHKPVSRVKG-UHFFFAOYSA-N |
SMILES canónico |
CCC(COP(=O)([O-])[O-])O.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


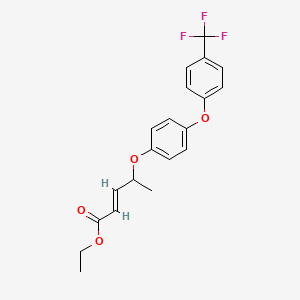
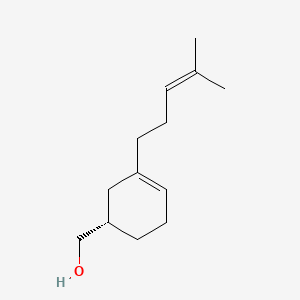
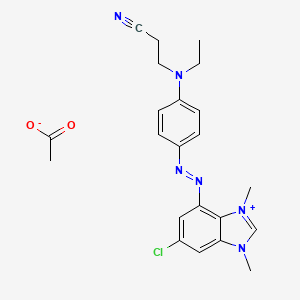


![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
